Cas no 22348-32-9 ((R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol)

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is a chiral pyrrolidine derivative widely utilized as a ligand in asymmetric synthesis and catalysis. Its rigid diphenylpyrrolidine framework and stereogenic center enable high enantioselectivity in reactions such as additions to carbonyl compounds and conjugate additions. The compound’s structural features promote efficient coordination with transition metals, enhancing catalytic performance in C–C bond-forming processes. Its (R)-configuration is particularly valuable for producing enantiomerically enriched intermediates in pharmaceuticals and fine chemicals. The compound is characterized by stability under typical reaction conditions and compatibility with a range of solvents, making it a versatile tool for synthetic chemists. Its purity and consistent performance are critical for reproducible results in asymmetric transformations.
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol structure
22348-32-9 structure
Product Name:(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol
CAS No:22348-32-9
MF:C17H19NO
MW:253.338864564896
MDL:MFCD00077754
CID:52046
PubChem ID:24863890
Update Time:2025-11-06

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Chemical and Physical Properties

Names and Identifiers

    • (R)-Diphenyl(pyrrolidin-2-yl)methanol
    • ?-DIPHENYL(PYRROLIDIN-2-YL)METHANOL
    • -DIPHENYL(PYRROLIDIN-2-YL)METHANOL
    • 2-PYRROLIDINEMETHANOL, A,A-DIPHENYL-
    • A,A-DIPHENYL-D-PROLINOL
    • ALPHA,ALPHA-DIPHENYL-D-PROLINOL
    • (R)-1-DIPHENYL-PROLINOL
    • (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)-PYRROLIDIN
    • (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE
    • (R)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE
    • R(+)-A,A-DIPHENYLPROLINOL
    • (R)-(+)-ALPHA,ALPHA-DIPHENYL-2-PYRROLIDINEMETHANOL
    • (R)-ALPHA,ALPHA-DIPHENYL-2-PYRROLIDINEMETHANOL
    • (R)-(+)-ALPHA,ALPHA-DIPHENYL-(2-PYRROLIDINYL)-METHANOL
    • (R)-(+)-ALPHA,ALPHA-DIPHENYLPROLINOL
    • (R)-(+)-DIPHENYL-2-PYRROLIDINEMETHANOL
    • (R)-(+)-DIPHENYLPYRROLIDINEMETHANOL
    • RDPP
    • (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidine
    • (R)-(+)-A,A-DIPHENYL-2-PYRROLIDINEMETHANOL
    • R-(+)-α,α-Diphenylprolinol
    • (R)-(-)-alpha,alpha-Diphenyl-L-prolinol
    • (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol
    • (S)-diphenyl(pyrrolidin-2-yl)methanol
    • D2PM
    • 2-Pyrrolidinemethanol, α,α-diphenyl-, (2R)-
    • R -(+)- alpha , alpha -diphenyl-2-pyrrolidine methanol
    • α,α-Diphenyl-D-prolinol
    • OGCGXUGBDJGFFY-MRXNPFEDSA-N
    • diphenyl-[(2R)-pyrrolidin-2-yl]methanol
    • Diphenyl(2-pyrrolidinyl)methanol #
    • PubChem2485
    • (R)-Alpha-(2-pyrrolidinyl)benzhydryl alcohol
    • R-(+)-Diphen
    • (R)-1,1-Diphenylprolinol
    • CS-W007880
    • Q-102726
    • (R)-(+)-.ALPHA.,.ALPHA.-DIPHENYL-2-PYRROLIDINEMETHANOL
    • AS-12467
    • (r)-2-(hydroxydiphenylmethyl)pyrrolidine
    • 22348-32-9
    • R-(+)-Diphenylprolinol
    • AKOS005259760
    • (R)-(+)-alpha, alpha-Diphenyl-2-pyrrolidinemethanol
    • D56JS74WW2
    • 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, (R)-
    • FD1265
    • (R)-Diphenylpyrrolidinemethanol
    • (R)-Diphenyl-2-pyrrolidinylmethanol
    • SCHEMBL100360
    • 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, (2R)-
    • (R)-(+)-alpha,alpha-2-Pyrrolidinemethanol
    • (r)-2-(diphenylhydroxymethylpyrrolidine)
    • (S)-(a^')-I+/-,I+/--Diphenyl-2-pyrrolidinemethanol
    • DTXSID60944996
    • (2R)-.ALPHA.,.ALPHA.-DIPHENYL-2-PYRROLIDINEMETHANOL
    • (R)-(+)-I+/-,I+/--Diphenyl-2-pyrrolidinemethanol
    • .ALPHA.,.ALPHA.-DIPHENYL-D-PROLINOL
    • (R)-.ALPHA.,.ALPHA.-DIPHENYLPROLINOL
    • BP-12954
    • CHEBI:190942
    • (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, 98%
    • D2365
    • AM20060555
    • BCP27510
    • (+)-.ALPHA.,.ALPHA.-DIPHENYL-2-PYRROLIDINEMETHANOL
    • MFCD00077754
    • DIPHENYL((2R)-PYRROLIDIN-2-YL)METHANOL
    • (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol
    • MDL: MFCD00077754
    • Inchi: 1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m1/s1
    • InChI Key: OGCGXUGBDJGFFY-MRXNPFEDSA-N
    • SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)[C@H]1CCCN1
    • BRN: 4353363

Computed Properties

  • Exact Mass: 253.14677
  • Monoisotopic Mass: 253.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
  • Density: 1.0078 (rough estimate)
  • Melting Point: 77.0 to 80.0 deg-C
  • Boiling Point: 411.3°C at 760 mmHg
  • Flash Point: 133.3℃
  • Refractive Index: 58 ° (C=2, MeOH)
  • PSA: 32.26
  • LogP: 3.00330
  • Specific Rotation: 59 º (589nm, c=3, MeOH 25 ºC)
  • Optical Activity: [α]20/D +69°, c = 3 in chloroform

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • FLUKA BRAND F CODES:10-34
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
  • Storage Condition:Store at room temperature

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Pricemore >>

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(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:22348-32-9)(R)-Diphenylprolinol
Order Number:LE7298;LE1661361
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:57
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:22348-32-9)(R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol
Order Number:sfd2145;1661361
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Quantity:200kg/Company Customization
Purity:99.9%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
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Amadis Chemical Company Limited
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(CAS:22348-32-9)(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol
Order Number:A4801
Stock Status:in Stock
Quantity:5g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:28
Price ($):300.0/251.0
Email:sales@amadischem.com

Additional information on (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

(R)-(+)-Alpha,Alpha-Diphenyl-2-Pyrrolidinemethanol (CAS No. 22348-32-9): A Comprehensive Overview

Introduction to (R)-(+)-Alpha,Alpha-Diphenyl-2-Pyrrolidinemethanol

Alpha,alpha-diphenyl-2-pyrrolidinemethanol, also known as (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol and identified by the CAS registry number 22348-32-9, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The R configuration of this compound is particularly notable due to its optical activity and stereochemical importance in biological systems.

Structural Features and Synthesis

The molecular structure of (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol consists of a pyrrolidine ring substituted with two phenyl groups at the alpha positions and a hydroxymethyl group at the 2-position. The stereochemistry at the chiral center is crucial for its biological activity and chemical reactivity. The synthesis of this compound typically involves multi-step processes, including Stork enamine reactions, Curtius rearrangements, or other methods that allow precise control over stereochemistry. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound, making it more accessible for large-scale applications.

Chemical Properties and Applications

One of the most remarkable properties of (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol is its ability to act as a chiral auxiliary in organic synthesis. This compound has been extensively used in the construction of complex molecules, particularly in the pharmaceutical industry, where precise stereocontrol is essential. For instance, it has been employed in the synthesis of beta-lactam antibiotics, nonsteroidal anti-inflammatory drugs (NSAIDs), and other bioactive compounds.

Moreover, recent studies have highlighted its potential as a building block for advanced materials. Researchers have explored its use in the development of chiral catalysts, which are critical for asymmetric hydrogenation reactions. These catalysts have found applications in the production of fine chemicals, agrochemicals, and specialty polymers.

Biological Activity and Pharmacological Applications

The biological activity of (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol has been a focal point of numerous studies. It exhibits moderate to high activity against various enzymes, including serine proteases, making it a promising candidate for drug development targeting inflammatory diseases and cancer. Recent findings suggest that this compound may also possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

In addition to its direct pharmacological applications, this compound serves as a valuable tool in medicinal chemistry for exploring enzyme mechanisms and drug design principles. Its role as a chiral template has facilitated the discovery of novel bioactive molecules with improved efficacy and reduced side effects.

Environmental Impact and Safety Considerations

While (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol offers significant benefits in various industries, its environmental impact remains an area of concern. Studies have shown that this compound is biodegradable under aerobic conditions but may persist in anaerobic environments. Efforts are underway to develop more sustainable synthesis methods and disposal practices to minimize its environmental footprint.

From a safety perspective, this compound is generally considered non-toxic at therapeutic doses but may cause mild skin irritation or allergic reactions in sensitive individuals. Proper handling procedures should be followed during synthesis and application to ensure worker safety.

Future Directions and Research Opportunities

The future prospects for (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol are promising, driven by ongoing research into its novel applications and improved synthetic methodologies. Emerging trends include its use in green chemistry initiatives, where it serves as a sustainable alternative to traditional reagents.

Potential areas for future research include exploring its role in enzyme inhibition mechanisms, developing new chiral catalysts based on its structure, and investigating its pharmacokinetics for drug delivery applications. Collaborative efforts between academia and industry are expected to accelerate these advancements.

Conclusion

In Summary

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